Cas no 2138023-34-2 (6-[4-(2-Aminoethyl)phenyl]spiro[2.5]octan-1-amine)
6-[4-(2-Aminoethyl)phenyl]spiro[2.5]octan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 6-[4-(2-aminoethyl)phenyl]spiro[2.5]octan-1-amine
- 2138023-34-2
- EN300-767813
- 6-[4-(2-Aminoethyl)phenyl]spiro[2.5]octan-1-amine
-
- Inchi: 1S/C16H24N2/c17-10-7-12-1-3-13(4-2-12)14-5-8-16(9-6-14)11-15(16)18/h1-4,14-15H,5-11,17-18H2
- InChI Key: JCYZUAMTLMUYSY-UHFFFAOYSA-N
- SMILES: NC1CC21CCC(C1C=CC(CCN)=CC=1)CC2
Computed Properties
- Exact Mass: 244.193948774g/mol
- Monoisotopic Mass: 244.193948774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 52Ų
6-[4-(2-Aminoethyl)phenyl]spiro[2.5]octan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-767813-0.05g |
6-[4-(2-aminoethyl)phenyl]spiro[2.5]octan-1-amine |
2138023-34-2 | 95.0% | 0.05g |
$1895.0 | 2025-02-22 | |
| Enamine | EN300-767813-0.1g |
6-[4-(2-aminoethyl)phenyl]spiro[2.5]octan-1-amine |
2138023-34-2 | 95.0% | 0.1g |
$1986.0 | 2025-02-22 | |
| Enamine | EN300-767813-0.25g |
6-[4-(2-aminoethyl)phenyl]spiro[2.5]octan-1-amine |
2138023-34-2 | 95.0% | 0.25g |
$2077.0 | 2025-02-22 | |
| Enamine | EN300-767813-0.5g |
6-[4-(2-aminoethyl)phenyl]spiro[2.5]octan-1-amine |
2138023-34-2 | 95.0% | 0.5g |
$2167.0 | 2025-02-22 | |
| Enamine | EN300-767813-1.0g |
6-[4-(2-aminoethyl)phenyl]spiro[2.5]octan-1-amine |
2138023-34-2 | 95.0% | 1.0g |
$2257.0 | 2025-02-22 | |
| Enamine | EN300-767813-2.5g |
6-[4-(2-aminoethyl)phenyl]spiro[2.5]octan-1-amine |
2138023-34-2 | 95.0% | 2.5g |
$4424.0 | 2025-02-22 | |
| Enamine | EN300-767813-5.0g |
6-[4-(2-aminoethyl)phenyl]spiro[2.5]octan-1-amine |
2138023-34-2 | 95.0% | 5.0g |
$6545.0 | 2025-02-22 | |
| Enamine | EN300-767813-10.0g |
6-[4-(2-aminoethyl)phenyl]spiro[2.5]octan-1-amine |
2138023-34-2 | 95.0% | 10.0g |
$9704.0 | 2025-02-22 |
6-[4-(2-Aminoethyl)phenyl]spiro[2.5]octan-1-amine Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 6-[4-(2-Aminoethyl)phenyl]spiro[2.5]octan-1-amine
Comprehensive Overview of 6-[4-(2-Aminoethyl)phenyl]spiro[2.5]octan-1-amine (CAS No. 2138023-34-2): Properties, Applications, and Research Insights
The compound 6-[4-(2-Aminoethyl)phenyl]spiro[2.5]octan-1-amine (CAS No. 2138023-34-2) is a structurally unique small molecule featuring a spiro[2.5]octane core linked to a 2-aminoethylphenyl moiety. Its distinctive architecture, combining rigidity from the spirocyclic system with the flexibility of an ethylamine side chain, has garnered significant interest in pharmaceutical and materials science research. This article delves into its chemical properties, synthetic pathways, and emerging applications while addressing trending queries such as "spirocyclic compound uses" and "amine-functionalized small molecules in drug discovery."
Chemically, 6-[4-(2-Aminoethyl)phenyl]spiro[2.5]octan-1-amine exhibits dual amine functionalities, making it a versatile building block for derivatization. The spiro[2.5]octane scaffold contributes to three-dimensional complexity, a feature increasingly sought after in fragment-based drug design to target protein-protein interactions. Recent studies highlight its potential in modulating G-protein-coupled receptors (GPCRs), a hot topic in neuroscience and oncology research. Researchers investigating "novel GPCR ligands 2024" may find this compound's conformational constraints valuable for selective receptor targeting.
Synthetic approaches to CAS No. 2138023-34-2 typically involve multi-step sequences starting from spiro[2.5]octane precursors. A key challenge lies in the selective functionalization of the spirocyclic core while preserving the amine groups—a subject frequently searched as "amine protection-deprotection strategies." Advanced techniques like flow chemistry have been explored to improve yield and purity, aligning with industry demands for "green synthesis of complex amines." Analytical characterization via LC-MS and NMR confirms its high stability under physiological pH conditions, a critical factor for biomedical applications.
In material science, the compound's rigid-flexible duality has inspired investigations into supramolecular polymers. Its ability to form hydrogen-bonded networks while maintaining structural integrity addresses search trends like "self-healing materials design." Additionally, the 2-aminoethylphenyl segment enables covalent attachment to surfaces, relevant to "biofunctionalized coatings for medical devices"—a rapidly growing market segment. Recent patents describe its incorporation into epoxy resin modifiers, enhancing thermal stability without compromising mechanical properties.
The pharmacological profile of 6-[4-(2-Aminoethyl)phenyl]spiro[2.5]octan-1-amine remains under active exploration. Preliminary in vitro data suggest low cytotoxicity (IC50 >100 μM in HEK293 cells), positioning it as a promising scaffold for "CNS-penetrant small molecules"—a trending research area in neurodegenerative disease therapeutics. Its logP (~2.1) and polar surface area (PSA ~52 Ų) align with Lipinski's rule parameters, frequently queried as "optimizing drug-like properties." Researchers studying "blood-brain barrier transport mechanisms" may find its balanced hydrophilicity-lipophilicity ratio noteworthy.
Regulatory and safety aspects of CAS No. 2138023-34-2 comply with standard laboratory chemical guidelines. While not classified as hazardous under GHS, proper handling of amine-containing compounds remains essential—addressing common search concerns like "safe handling of bifunctional amines." Commercial availability through specialty chemical suppliers has increased since 2022, reflecting growing demand for spirocyclic building blocks in high-throughput screening libraries.
Future directions for this compound include exploration in proteolysis-targeting chimeras (PROTACs), where its structural features could facilitate ternary complex formation. This aligns with the booming interest in "targeted protein degradation technologies." Computational studies predicting its binding modes with E3 ubiquitin ligases are underway, potentially answering queries about "rational degrader design." As the scientific community prioritizes three-dimensional fragment libraries, 6-[4-(2-Aminoethyl)phenyl]spiro[2.5]octan-1-amine stands poised to contribute to next-generation drug discovery platforms.
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